
2H-Azepin-2-one, hexahydro-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2H-Azepin-2-one, hexahydro-, sodium salt is a chemical compound with the molecular formula C₆H₁₁NO.Na . It is also known by its CAS number 2123-24-2 . This compound is a derivative of azepanone , and the addition of sodium results in the formation of the sodium salt. It is primarily used in various chemical processes and may have applications in pharmaceuticals and other industries .
Synthesis Analysis
The synthesis of This compound involves specific chemical reactions. While I don’t have access to specific papers, it is essential to consult relevant literature for detailed synthetic pathways. Researchers have likely explored various methods to produce this compound, including ring-closure reactions and subsequent salt formation. Further investigation into the synthetic routes would provide valuable insights .
Molecular Structure Analysis
The molecular structure of This compound consists of a six-membered ring containing nitrogen and oxygen atoms. The sodium ion is associated with the carbonyl oxygen, resulting in the salt form. To visualize the structure, refer to chemical databases or computational tools. Understanding the arrangement of atoms and functional groups is crucial for predicting its behavior and reactivity .
Eigenschaften
CAS-Nummer |
2123-24-2 |
|---|---|
Molekularformel |
C6H11NNaO |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
sodium;azanidacycloheptan-2-one |
InChI |
InChI=1S/C6H11NO.Na/c8-6-4-2-1-3-5-7-6;/h1-5H2,(H,7,8); |
InChI-Schlüssel |
DUQXROGNHFUZBI-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)[N-]CC1.[Na+] |
Kanonische SMILES |
C1CCC(=O)NCC1.[Na] |
| 2123-24-2 | |
Physikalische Beschreibung |
PelletsLargeCrystals |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


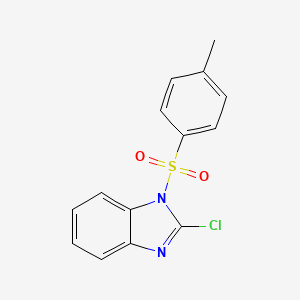
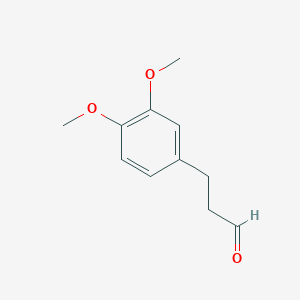
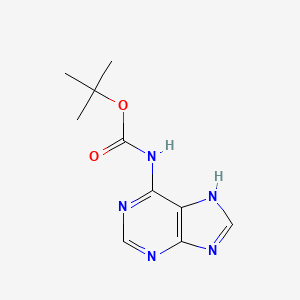
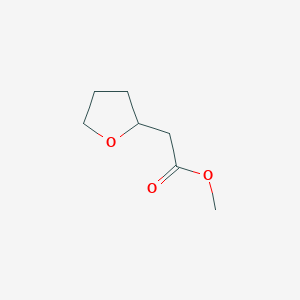
![[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B1610222.png)
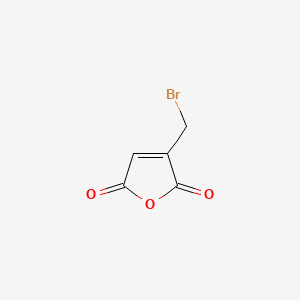
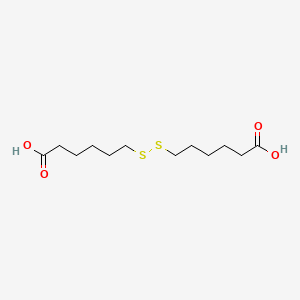

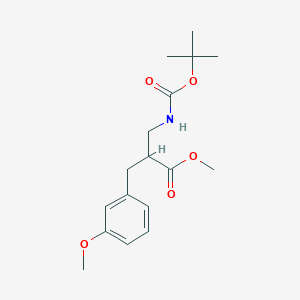
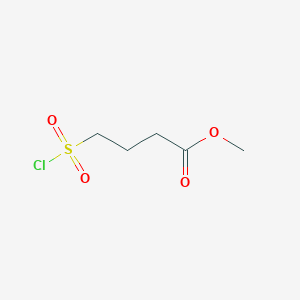
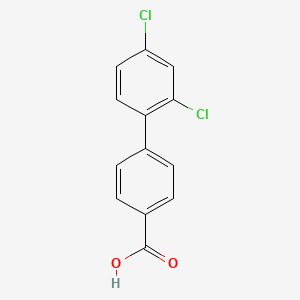
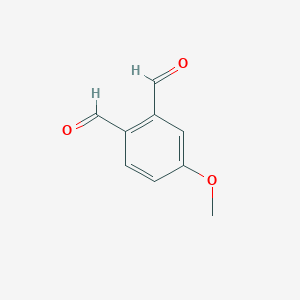

![Benzo[d]oxazole-2-carbonitrile](/img/structure/B1610237.png)
